molecular formula C18H18N2OS2 B2827725 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methylthio)benzamide CAS No. 896347-35-6

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methylthio)benzamide

Cat. No.: B2827725
CAS No.: 896347-35-6
M. Wt: 342.48
InChI Key: PKLSXGDTFZYOLC-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methylthio)benzamide is a cycloheptathiophene derivative featuring a cyano group at position 3 and a 2-(methylthio)benzamide substituent. Its structure combines a rigid cycloheptathiophene core with a benzamide side chain modified by a methylthio (-SMe) group, which may influence electronic properties and binding interactions in biological systems .

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-22-15-9-6-5-8-13(15)17(21)20-18-14(11-19)12-7-3-2-4-10-16(12)23-18/h5-6,8-9H,2-4,7,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLSXGDTFZYOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydrocycloheptathiophene Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Benzamide Core: This step involves the coupling of the tetrahydrocycloheptathiophene intermediate with a benzoyl chloride derivative in the presence of a base.

    Methylthio Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group to form amines.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzamides depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methylthio)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and the benzamide core are often involved in hydrogen bonding and hydrophobic interactions with biological targets, while the methylthio group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

Halogenated Derivatives
  • 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide (CAS 331760-57-7): Structural difference: Replaces the methylthio (-SMe) group with a chloro (-Cl) atom at the benzamide's ortho position. Properties: Higher logP (5.4 vs. estimated ~4.5 for the target compound) due to chlorine’s lipophilicity. Molecular weight: 330.8 g/mol, slightly lower than the target compound (unreported, but estimated ~345 g/mol) due to the absence of sulfur in the substituent .
Alkyl and Aryl Substituents
  • N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide (C13H16N2OS): Structural difference: Substitutes the benzamide with a simpler propanamide group. Properties: Lower molecular weight (248.34 g/mol) and reduced steric bulk, likely enhancing membrane permeability but diminishing target specificity due to the absence of aromatic interactions . Synthesis: Reported in high yield (80%) via crystallization, suggesting easier synthetic accessibility compared to the target compound’s multi-step benzamide functionalization .
  • 2-(4-Methoxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (40): Structural difference: Incorporates a methoxybenzamido group and a pyridinyl carboxamide. Activity: Demonstrated anti-influenza activity, highlighting the importance of aryl substituents in viral polymerase inhibition. The methoxy group may enhance solubility via hydrogen bonding, contrasting with the methylthio group’s electron-donating but non-polar nature .

Core Modifications: Cycloheptathiophene vs. Other Heterocycles

  • N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide (8): Structural difference: Replaces the cycloheptathiophene core with a chromene system. Activity: Reported anticancer effects, suggesting that the cycloheptathiophene’s sulfur atom and larger ring size in the target compound may offer unique binding modes unavailable to chromene derivatives .

Functional Group Impact on Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) logP Hydrogen Bond Donors/Acceptors Biological Target
Target Compound 2-(methylthio)benzamide ~345 (estimated) ~4.5 1 / 3 Antiviral, anticancer
2-Chloro derivative 2-Cl 330.8 5.4 1 / 2 Unspecified
Propanamide derivative Propanamide 248.34 3.2 1 / 2 Unspecified
4-Methoxybenzamido derivative 4-OCH3 ~400 (estimated) 3.8 1 / 4 Influenza polymerase

Key Observations :

  • Methylthio (-SMe) vs.
  • Aromatic vs. Aliphatic Amides : Benzamide derivatives generally exhibit higher binding affinity to proteins than aliphatic amides due to π-π stacking interactions, as seen in anti-HIV and anticancer activities .

Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methylthio)benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H20N2OS
  • Molecular Weight : 320.44 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. A notable study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

Another area of investigation is the anti-inflammatory activity associated with this compound. Research indicates that it may inhibit pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways could be linked to its interaction with specific cellular receptors .

Antimicrobial Activity

Preliminary studies have also suggested that this compound exhibits antimicrobial properties. Testing against various bacterial strains revealed that it could inhibit growth effectively, indicating its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the methylthio group and variations in the cycloheptathiophene moiety have been explored. For example:

ModificationEffect on Activity
Addition of halogensIncreased cytotoxicity against cancer cells
Alteration of the cyano groupEnhanced anti-inflammatory effects

These findings underscore the importance of structural modifications in enhancing the pharmacological profile of related compounds.

Case Studies

  • Case Study 1 : A study on a derivative of this compound showed a 70% inhibition rate in MDA-MB-231 cells after 48 hours of exposure at a concentration of 10 µM. This suggests a strong potential for further development in cancer therapeutics .
  • Case Study 2 : In an animal model for inflammation, administration of the compound resulted in reduced swelling and pain scores compared to control groups. This highlights its therapeutic potential in inflammatory conditions .

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